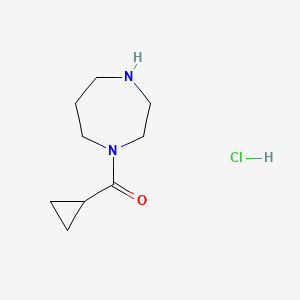

Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride

Description

Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride is a synthetic organic compound featuring a cyclopropyl group linked to a 1,4-diazepane ring via a ketone moiety, with a hydrochloride salt enhancing its solubility and stability.

Properties

IUPAC Name |

cyclopropyl(1,4-diazepan-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(8-2-3-8)11-6-1-4-10-5-7-11;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCVUGQQNLPLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428443-88-2 | |

| Record name | Methanone, cyclopropyl(hexahydro-1H-1,4-diazepin-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428443-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of Boc-Protected Scaffold

- Starting Material: tert-butyl 1,4-diazepane-1-carboxylate (Boc-protected diazepane)

- Amide Coupling: The Boc-protected diazepane is reacted with an appropriate acid derivative bearing the cyclopropyl group using a coupling reagent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF solvent.

- Reaction Conditions: Stirring at room temperature until completion as monitored by LC-MS.

- Isolation: The product is purified by preparative HPLC under basic conditions and dried to yield the Boc-protected cyclopropyl(1,4-diazepan-1-yl)methanone intermediate.

Deprotection and Formation of Hydrochloride Salt

- Deprotection: The Boc group is removed by treatment with hydrochloric acid in dioxane (4 M HCl in dioxane) to yield the free amine.

- Salt Formation: The free amine is converted into its hydrochloride salt form, which enhances solubility and stability.

- Isolation: The hydrochloride salt is obtained as a white solid with high purity.

Reductive Amination (Optional Functionalization)

- Reagents: The free amine hydrochloride salt is reacted with an aldehyde (e.g., cyclopropanecarboxaldehyde) in the presence of DIPEA and sodium triacetoxyborohydride (NaBH(OAc)3), a mild reducing agent.

- Conditions: The reaction is carried out in solvents such as dichloromethane or DMF at room temperature overnight.

- Work-up: After reaction completion, the mixture is quenched with saturated aqueous sodium bicarbonate, extracted with organic solvent, and purified by preparative HPLC.

- Outcome: This step introduces the cyclopropyl substituent on the diazepane nitrogen via reductive amination, forming the desired cyclopropyl(1,4-diazepan-1-yl)methanone.

Representative Reaction Scheme Summary

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Amide coupling | Boc-1,4-diazepane + cyclopropyl acid derivative, HATU, DIPEA, DMF, rt | Boc-protected cyclopropyl(1,4-diazepan-1-yl)methanone | ~98 | Monitored by LC-MS, purified by prep HPLC |

| 2. Boc deprotection | 4 M HCl in dioxane, rt | This compound | ~100 | White solid, stable hydrochloride salt |

| 3. Reductive amination (if applicable) | Aldehyde, DIPEA, NaBH(OAc)3, DCM or DMF, rt overnight | Functionalized cyclopropyl(1,4-diazepan-1-yl)methanone derivatives | 70–80 | Purified by prep HPLC |

Analytical and Characterization Data

- LC-MS: The molecular ion peak [M + H]+ is observed at expected m/z values consistent with the molecular formula.

- 1H NMR (400 MHz, DMSO-d6): Characteristic signals include:

- Multiplets for diazepane methylene protons (3.3–3.7 ppm)

- Cyclopropyl protons typically appear as multiplets around 0.5–1.5 ppm

- Amide NH signals and aromatic or aldehyde-derived substituents as applicable

- Purity: Confirmed by preparative HPLC and elemental analysis.

Research Findings and Optimization Notes

- The use of HATU as a coupling reagent provides high yields and clean reactions for amide bond formation.

- Boc protection is critical for selective mono-substitution on the diazepane nitrogen.

- Reductive amination with sodium triacetoxyborohydride is preferred for mild and selective reduction without over-reduction or side reactions.

- Conversion to the hydrochloride salt improves compound stability and handling.

- Reaction monitoring by LC-MS and purification by preparative HPLC under basic conditions ensure high purity and reproducibility.

- Variations in aldehyde substrates allow for structural diversification of the cyclopropyl substituent on the diazepane ring.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of cyclopropyl(1,4-diazepan-1-yl)methanone oxide.

Reduction: Formation of cyclopropyl(1,4-diazepan-1-yl)methanol.

Substitution: Formation of substituted cyclopropyl(1,4-diazepan-1-yl)methanone derivatives.

Scientific Research Applications

Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences and Implications

- Ring Strain vs. Flexibility : The cyclopropyl group introduces significant ring strain, which may enhance reactivity or binding specificity compared to the less-strained cyclopentane/cyclohexane analogs .

- Functional Group Impact : The ketone in the target compound may engage in hydrogen bonding with biological targets, whereas ester groups in the analogs are more likely to undergo metabolic hydrolysis.

- Synthetic Accessibility : The 78% yield reported for the cyclopentane analog suggests efficient synthesis under mild conditions, but the diazepane-containing compound may require optimized protocols due to its larger, more flexible ring .

Research Findings and Hypotheses

- In contrast, the patent analogs focus on synthetic methodology rather than biological testing .

- Physicochemical Properties : The hydrochloride salt form likely improves aqueous solubility, critical for bioavailability, as seen in the patent compounds .

Biological Activity

Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a 1,4-diazepane moiety. The molecular formula is , with a molecular weight of approximately 202.67 g/mol. Its unique structure contributes to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. It has been studied for its effects on the histamine H3 receptor, which is implicated in various neurological disorders. By modulating this receptor, the compound may influence neurotransmitter release and exhibit potential benefits in treating cognitive deficits and sleep disturbances .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral properties. It has been evaluated for its efficacy against various pathogens, demonstrating activity that could be harnessed for therapeutic applications in infectious diseases.

Neurological Effects

The compound has shown promise in preclinical studies targeting neurological disorders. Its ability to modulate histamine receptors suggests potential applications in treating conditions such as depression, anxiety, and cognitive impairments .

Case Studies and Experimental Data

A series of studies have explored the pharmacological effects of this compound:

- Study on Antiviral Activity : In vitro assays demonstrated that the compound inhibits viral replication in cell cultures infected with influenza virus, suggesting potential as an antiviral agent .

- Neuropharmacological Effects : Research involving animal models indicated that administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Cyclopropyl(4-fluorophenyl)methanone hydrochloride | Structure | Moderate antimicrobial activity |

| Cyclopropyl(4-methylphenyl)methanone hydrochloride | Structure | Low cytotoxicity; potential anticancer activity |

| This compound | Structure | Significant antimicrobial and neuropharmacological effects |

Q & A

Q. What are the optimal synthetic routes for preparing Cyclopropyl(1,4-diazepan-1-yl)methanone hydrochloride?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the 1,4-diazepane ring and (2) coupling with a cyclopropyl carbonyl group.

- 1,4-Diazepane Synthesis : Start with 1,4-diamine precursors or employ ring-closing metathesis (RCM) using Grubbs catalysts. For example, hexahydro-1H-1,4-diazepine derivatives can be synthesized via reductive amination of diketones with diamines .

- Cyclopropyl Methanone Coupling : React 1,4-diazepane with cyclopropyl carbonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane). Purify the product via recrystallization as the hydrochloride salt to enhance stability .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is essential:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .

- Storage : Store in airtight containers under inert gas (N₂) at 2–8°C to prevent hydrolysis of the hydrochloride salt .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as receptor binding affinity?

Methodological Answer:

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

- Salt Form Optimization : The hydrochloride salt improves water solubility; verify solubility via nephelometry .

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance dissolution without cytotoxicity .

- pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the protonated amine .

Q. How should discrepancies in reported biological activity data be analyzed?

Methodological Answer:

- Source Investigation :

- Structural Confirmation : Re-examine NMR and MS data to ensure no degradation (e.g., cyclopropane ring opening) .

- Control Experiments : Test the compound alongside structurally related analogs (e.g., oxazepane derivatives) to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.